molecular formula C22H18N2O2 B2843830 (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide CAS No. 301177-18-4

(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2843830
CAS No.: 301177-18-4
M. Wt: 342.398
InChI Key: MXWVATDWPOGGBL-QGOAFFKASA-N
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Description

(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide is an organic compound with a complex structure that includes cyano, methylphenyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Coupling reactions: The final step involves coupling the furan ring with the cyano and methylphenyl groups using reagents like palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Scientific Research Applications

(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

IUPAC Name

(E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-6-8-17(9-7-15)21-11-10-20(26-21)13-18(14-23)22(25)24-19-5-3-4-16(2)12-19/h3-13H,1-2H3,(H,24,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVATDWPOGGBL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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